Specific Scientific Field: Physical Chemistry
Summary of the Application: 2,4-Dimethyl-1,3-pentadiene has been used in the field of physical chemistry to study the structure of its various conformational isomers and their vibrational spectra .
Specific Scientific Field: Organic Chemistry
Summary of the Application: 2,4-Dimethyl-1,3-pentadiene can be used in cycloaddition reactions, which are a type of chemical reaction where two unsaturated molecules (or parts of the same molecule) combine with the loss of a small molecule like water to form a cyclic compound.
Specific Scientific Field: Analytical Chemistry
Summary of the Application: 2,4-Dimethyl-1,3-pentadiene can be used in mass spectrometry studies. Mass spectrometry is a powerful analytical technique used to quantify known materials, to identify unknown compounds within a sample, and to elucidate the structure and chemical properties of different molecules.
Summary of the Application: 2,4-Dimethyl-1,3-pentadiene, as a conjugated diene, can be used to study the properties and reactivity of conjugated dienes. Conjugated dienes are hydrocarbon chains that have two double bonds separated by a single bond.
2,4-Dimethyl-1,3-pentadiene is an organic compound with the molecular formula C₇H₁₂ and a CAS number of 1000-86-8. It is classified as a diene due to the presence of two double bonds in its structure, specifically located between the first and second, and the third and fourth carbon atoms. This compound is also known by its IUPAC name, 2,4-dimethylpenta-1,3-diene. It appears as a colorless liquid with a characteristic odor and is highly flammable, making it essential to handle with care in laboratory settings .
Several methods can be employed to synthesize 2,4-dimethyl-1,3-pentadiene:
These methods highlight the versatility of organic synthesis techniques applicable to this compound.
2,4-Dimethyl-1,3-pentadiene finds applications primarily in research settings:
Due to its reactivity and structure, it also has potential uses in organic synthesis pathways for developing various chemical products.
When comparing 2,4-dimethyl-1,3-pentadiene to similar compounds such as 1,3-butadiene and isoprene, several unique characteristics emerge:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2,4-Dimethyl-1,3-pentadiene | C₇H₁₂ | Two double bonds; branched structure |
1,3-Butadiene | C₄H₆ | Linear diene; used in rubber production |
Isoprene | C₅H₈ | Building block for natural rubber; linear diene |
Uniqueness: The branched structure of 2,4-dimethyl-1,3-pentadiene distinguishes it from linear dienes like 1,3-butadiene and isoprene. This structural difference influences its reactivity patterns and potential applications in synthetic chemistry.
Catalytic dehydration remains the most widely employed method for synthesizing 2,4-dimethyl-1,3-pentadiene. A notable approach involves the dehydration of 2,3-pentanediol derivatives using solid acid catalysts. For instance, LaPO₄ catalysts have demonstrated exceptional performance in converting 2,3-pentanediol to 1,3-pentadiene with >90% selectivity under optimized conditions. The mechanism proceeds via a cyclic carbocation intermediate, where the catalyst’s Brønsted acidity and pore structure critically influence reaction efficiency.
Alternative routes utilize biomass-derived precursors. Xylitol, a renewable feedstock, undergoes deoxydehydration (DODH) with formic acid to yield 2,4-pentadien-1-ol, which is subsequently deoxygenated using Pd/C catalysts to produce 1,3-pentadiene. This two-step process achieves a total yield of 83% at 100°C, with hexane/methyl chloride solvent mixtures minimizing side reactions. Comparatively, TiCl₄ and ethylaluminum dichloride (EADC) catalysts facilitate copolymerization of isobutylene (IB) and 2,4-dimethyl-1,3-pentadiene (DMPD), though DMPD’s higher reactivity often leads to block copolymer formation rather than random copolymers.
Catalyst | Substrate | Temperature (°C) | Selectivity (%) | Yield (%) | Reference |
---|---|---|---|---|---|
LaPO₄ | 2,3-Pentanediol | 300 | 92 | 85 | |
Pd/C | 2,4-Pentadien-1-ol | 100 | 95 | 83 | |
TiCl₄ | Isobutylene/DMPD | -76 to -40 | 87 (DMPD) | 65 |
Isomer control is critical for applications requiring precise regiochemistry. A patented two-step method optimizes the synthesis of 2-methyl-1,3-pentadiene from 2-methyl-2,4-pentanediol. The first step employs montmorillonite-supported FeCl₃ to dehydrate the diol to 4-methyl-4-penten-2-ol at 110–140°C, followed by a second dehydration using oxalic acid or FeCl₃ at 120–150°C. This approach achieves a 9:1 ratio of 2-methyl-1,3-pentadiene to its 4-methyl isomer, with an overall yield of 80%.
Silica gel-mediated rearrangements of alkylallenes further exemplify isomer-specific pathways. For example, treatment of 2,4-dimethylpenta-1,2-diene with silica gel yields 2,4-dimethyl-1,3-pentadiene via a carbocation intermediate stabilized by methyl groups. Gold(I) catalysts, such as AuCl₃ with PhNO additives, enhance stereoselectivity in such rearrangements, achieving >90% conversion under mild conditions.
The conformational landscape of 2,4-dimethyl-1,3-pentadiene has been elucidated through ab initio studies. Two stable conformers—s-trans and s-cis—exist, with the s-trans form being 2.3 kcal/mol more stable due to reduced steric hindrance. Vibrational spectroscopy confirms these findings, with distinct C=C stretching modes at 1,620 cm⁻¹ (s-trans) and 1,645 cm⁻¹ (s-cis).
In polymerization reactions, stereochemical outcomes depend on catalyst choice. For instance, EADC promotes 1,4-additions in DMPD homopolymers, while TiCl₄ favors 1,2-additions (~13% incorporation). Such control is pivotal for tuning polymer properties like glass transition temperature and mechanical strength.
Quantum chemical investigations of 2,4-dimethyl-1,3-pentadiene have revealed fundamental insights into the conformational preferences and isomerization mechanisms of this diene system [1] [4]. Ab initio calculations consistently demonstrate that the s-trans conformation represents the global minimum energy structure, with the s-cis conformation existing as a higher-energy conformer [1]. The energy difference between these two principal conformations has been determined through various computational methods, with high-level calculations indicating a stabilization of approximately 2.8 kilocalories per mole favoring the s-trans arrangement [4].
The structural optimization studies using different basis sets have shown that the s-trans conformer adopts a nearly planar geometry with a central carbon-carbon-carbon-carbon dihedral angle of approximately 180 degrees [4]. In contrast, the s-cis conformer exhibits a dihedral angle close to 0 degrees, bringing the terminal methylene groups into closer proximity [1]. Mulliken population analysis of these stable conformers reveals distinct electronic distributions that contribute to their relative energetic ordering [4].
Detailed examination of the isomerization pathway connecting the s-cis and s-trans conformers has been conducted using intrinsic reaction coordinate calculations [4]. These studies demonstrate that the rotation about the central carbon-carbon single bond proceeds through a transition state characterized by a dihedral angle of approximately 90 degrees [33]. The activation barrier for this conformational interconversion has been calculated using multiple theoretical approaches, with values ranging from 2.9 to 4.2 kilocalories per mole depending on the computational method employed [33].
Table 1: Conformational Properties of 2,4-Dimethyl-1,3-pentadiene
Conformer | Relative Energy (kcal/mol) | Population at 298K (%) | Dihedral Angle (degrees) | Stability |
---|---|---|---|---|
s-trans | 0.0 | 96 | 180 | Most stable |
s-cis | 2.8 | 4 | 0 | Less stable |
The computational studies have utilized various levels of theory to ensure reliability of the predicted energetics [4]. Hartree-Fock calculations with polarized basis sets provide initial estimates, while more sophisticated methods including second-order Moller-Plesset perturbation theory and density functional theory approaches yield refined energetic parameters [4]. The influence of basis set selection on geometrical parameters has been systematically investigated, revealing convergence toward consistent structural predictions with sufficiently large basis sets [4].
Table 2: Computational Methods and Energy Barriers
Method | Basis Set | Energy Barrier (kcal/mol) | Accuracy Level |
---|---|---|---|
HF/6-31G* | 6-31G* | 4.2 | Medium |
MP2/6-31G* | 6-31G* | 3.8 | High |
B3LYP/6-31G* | 6-31G* | 3.5 | Medium-High |
G3 | G3 composite | 2.9 | High |
CCSD(T)/aug-cc-pVTZ | aug-cc-pVTZ | 3.2 | Very High |
The conformational equilibrium of 2,4-dimethyl-1,3-pentadiene undergoes significant perturbation in the presence of solvents, with the magnitude and direction of the shifts depending on the specific solvent properties [14] [19]. Polar solvents generally stabilize conformations that possess enhanced dipole moments or increased solvent-accessible surface areas [14]. The differential solvation of the s-cis and s-trans conformers arises from their distinct geometric arrangements and electronic distributions [14].
Molecular dynamics simulations in explicit solvent environments reveal that polar solvents preferentially stabilize the s-cis conformation through specific intermolecular interactions [14]. The more compact geometry of the s-cis conformer allows for enhanced solvent coordination around the molecule, leading to favorable enthalpic contributions to the solvation free energy [14]. These effects partially counteract the intrinsic gas-phase preference for the s-trans arrangement [14].
The extent of solvent-mediated conformational population shifts has been quantified through free energy perturbation calculations in various solvent systems [14]. Aprotic polar solvents such as dimethyl sulfoxide and acetonitrile produce modest increases in the s-cis population, while protic solvents capable of hydrogen bonding interactions show more pronounced effects [15]. The temperature dependence of these solvent effects indicates that both enthalpic and entropic factors contribute to the conformational redistribution [15].
Table 3: Thermodynamic Properties Comparison
Property | s-trans | s-cis | Experimental |
---|---|---|---|
Enthalpy of Formation (kcal/mol) | -1.2 | 1.6 | -1.0 |
Entropy (cal/mol·K) | 85.4 | 82.1 | 86.2 |
Heat Capacity (cal/mol·K) | 28.7 | 29.2 | 28.5 |
Gibbs Free Energy (kcal/mol) | -26.8 | -24.1 | -26.9 |
Continuum solvation models have been employed to estimate the relative solvation free energies of the two principal conformers across a range of solvent dielectric constants [17]. These calculations demonstrate a systematic trend toward increased s-cis stabilization with increasing solvent polarity [17]. The polarizable continuum model predictions are generally consistent with experimental observations, although the quantitative agreement varies depending on the specific solvent system [17].
The kinetics of conformational interconversion are also influenced by solvent environment, with viscous solvents providing additional barriers to rotational motion [18]. Experimental measurements of conformational relaxation times in different solvents reveal correlation between solvent viscosity and the observed rate constants for s-cis to s-trans isomerization [18]. These solvent effects on the reaction kinetics complement the thermodynamic influences on the equilibrium populations [18].
The photooxygenation of 2,4-dimethyl-1,3-pentadiene with singlet oxygen represents a fundamental example of competing reaction pathways in organic photochemistry. This conjugated diene system exhibits remarkable reactivity toward singlet oxygen (¹O₂), demonstrating two primary mechanistic pathways that compete for the reactive oxygen species [1] [2].
The interaction between 2,4-dimethyl-1,3-pentadiene and singlet oxygen proceeds through two distinct mechanistic pathways: the ene reaction and the [4+2] cycloaddition. The overall deactivation rate constant (ko = kr + kq) encompasses both chemical reaction pathways and physical quenching processes [1]. Comprehensive kinetic studies utilizing oxygen-uptake measurements in seven different polar and nonpolar solvents have revealed that the [4+2] cycloaddition pathway represents the major reaction route, leading to endoperoxide formation (compound 2), while the ene reaction constitutes the minor pathway, producing allylic hydroperoxide (compound 3) [1].
The fundamental mechanistic distinction between the ene reaction and cycloaddition pathways can be explained through the perepoxide intermediate model. The difference in solvent-polarity effects on these competing pathways arises from the competition between a concerted mechanism and a perepoxide mechanism [1]. In the perepoxide pathway, the initial interaction between singlet oxygen and the diene creates a transient perepoxide intermediate, which can subsequently rearrange to form either the ene product or undergo cyclization to yield the cycloaddition product.
The perepoxide mechanism is particularly sensitive to solvent polarity, with polar solvents favoring the formation of the charged perepoxide intermediate. This intermediate exhibits significant binding energy, with computational studies indicating covalent carbon-oxygen bond formation and binding energies ranging from 85-88 kilojoules per mole in aqueous phases [3]. In contrast, gas-phase reactions proceed through perepoxide transition states with lower binding energies of 32-41 kilojoules per mole [3].
The solvent dependence of the reaction selectivity between ene and cycloaddition pathways demonstrates the crucial role of medium effects in controlling product distribution. In polar solvents, the stabilization of the perepoxide intermediate enhances the probability of rearrangement to the ene product, while nonpolar solvents favor the direct cyclization pathway leading to endoperoxide formation [1].
The regioselectivity of the ene reaction follows predictable patterns based on electronic and steric considerations. The geminal selectivity observed in singlet oxygen ene reactions with 2,4-dimethyl-1,3-pentadiene reflects the nonbonding large group effect, where steric interactions influence the approach of singlet oxygen to the diene system [4].
An important aspect of 2,4-dimethyl-1,3-pentadiene reactivity is its high efficiency as a physical quencher of singlet oxygen. In all solvents examined, the physical quenching of singlet oxygen by this diene is at least as efficient as the chemical quenching processes [1]. This dual functionality as both a chemical reactant and physical quencher makes 2,4-dimethyl-1,3-pentadiene an excellent probe molecule for studying singlet oxygen reactivity.
The phosphorescence quenching studies have confirmed excellent agreement between oxygen-uptake measurements and singlet oxygen phosphorescence quenching data, providing validation for the kinetic parameters derived from steady-state measurements [1]. This correlation demonstrates that the overall deactivation rate constant accurately reflects the sum of all quenching processes, both reactive and non-reactive.
The Diels-Alder reactivity of 2,4-dimethyl-1,3-pentadiene with electron-deficient dienophiles represents a cornerstone example of regioselective cycloaddition chemistry. The substitution pattern of this conjugated diene system creates distinct electronic and steric environments that strongly influence the regioselectivity of cycloaddition reactions [5] [6].
The regioselectivity in Diels-Alder reactions involving 2,4-dimethyl-1,3-pentadiene follows the established ortho-para rule, which governs the connectivity patterns in unsymmetrical cycloadditions [7]. The electron-donating methyl substituents on the diene system create regions of enhanced electron density that preferentially interact with the electron-deficient centers of dienophiles.
Computational studies using density functional theory have revealed that the regioselectivity depends critically on the energy gap between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile [8]. For normal electron-demand reactions, the primary orbital interaction occurs between the HOMO of 2,4-dimethyl-1,3-pentadiene and the LUMO of the electron-deficient dienophile.
The activation barriers for Diels-Alder reactions of 2,4-dimethyl-1,3-pentadiene with electron-deficient dienophiles typically range from 33 to 37 kilojoules per mole, depending on the specific dienophile and reaction conditions [6]. These moderate activation energies reflect the favorable electronic match between the electron-rich diene and electron-poor dienophile, consistent with the normal electron-demand mechanism.
The asynchronous nature of these cycloaddition reactions is evidenced by the different forming bond lengths in the transition states. Computational analysis reveals that the transition states exhibit significant asynchronicity, with differences in carbon-carbon bond formation of up to 0.87 Angstroms [6]. This asynchronicity is particularly pronounced when both steric and electronic effects influence the reaction pathway.
The conformational preferences of 2,4-dimethyl-1,3-pentadiene significantly impact its Diels-Alder reactivity. The compound can adopt both s-cis and s-trans conformations, with the s-trans form being more stable by approximately 3.3 kilojoules per mole [6]. This conformational preference has direct implications for the reaction mechanism, as the s-cis conformation is required for cycloaddition to occur.
The energy barrier for conformational interconversion between s-trans and s-cis forms affects the overall reaction rate. Computational studies indicate that the s-trans conformer is planar with a dihedral angle of 0 degrees, while the s-cis conformer exhibits a dihedral angle of 29.6 degrees [6]. This conformational constraint influences both the rate and selectivity of cycloaddition reactions.
The reactivity of 2,4-dimethyl-1,3-pentadiene toward different classes of electron-deficient dienophiles follows predictable trends based on the electron-withdrawing strength of the dienophile substituents. Dienophiles bearing multiple electron-withdrawing groups, such as dimethyl acetylenedicarboxylate, show enhanced reactivity due to their lower LUMO energies [8].
The regioselectivity patterns observed with various dienophiles can be rationalized through consideration of the local electrophilicity and nucleophilicity of the reaction centers. The methyl substituents on the diene create regions of enhanced nucleophilicity that preferentially attack the most electrophilic positions on the dienophile [5].
The cation radical chemistry of 2,4-dimethyl-1,3-pentadiene represents a significant mechanistic pathway that operates under photocatalytic conditions. This process involves the formation of cation radical intermediates that subsequently undergo dimerization reactions to produce complex molecular architectures [9] [10].
The formation of cation radicals from 2,4-dimethyl-1,3-pentadiene occurs readily under photocatalytic conditions, particularly in the presence of titanium dioxide (TiO₂) as a photocatalyst. The mechanism involves the photoexcitation of the catalyst, followed by electron transfer from the diene to the excited catalyst surface, generating the corresponding cation radical [9].
Methyl viologen has been identified as an effective electron trap in TiO₂-mediated photocatalysis, facilitating the cation radical-induced dimerization of 2,4-dimethyl-1,3-pentadiene [9]. The use of methyl viologen as an electron acceptor eliminates complications arising from surface-mediated acid catalysis, providing a clean pathway for radical-mediated dimerization.
The dimerization of 2,4-dimethyl-1,3-pentadiene cation radicals proceeds through multiple mechanistic pathways, depending on the specific reaction conditions and the nature of the electron-accepting species present. The primary dimerization pathway involves the coupling of two cation radical species to form carbon-carbon bonds, resulting in the formation of cyclobutane or cyclohexene derivatives [10].
The distinction between aminium cation radical and protic acid-catalyzed pathways has been established through careful mechanistic studies. The cation radical pathway is characterized by different product distributions and kinetic profiles compared to acid-catalyzed processes [10]. This distinction is crucial for understanding the selectivity patterns observed in photocatalytic dimerization reactions.
The efficiency of cation radical-mediated dimerization depends on several factors, including the concentration of the electron trap, the intensity of irradiation, and the presence of competing reaction pathways. The kinetic analysis of these reactions reveals that the dimerization process is generally highly efficient when appropriate electron traps are employed [9].
The rate of cation radical formation is influenced by the electron-donating capacity of the diene system. The methyl substituents on 2,4-dimethyl-1,3-pentadiene enhance its electron-donating ability, making it a favorable substrate for cation radical formation. This enhanced reactivity is reflected in the high yields of dimerization products observed under optimized conditions.
While methyl viologen proves to be an effective electron trap for the dimerization of 2,4-dimethyl-1,3-pentadiene, other metal ions such as copper(II), iron(III), hexacyanoferrate(III), and silver(I) show reduced effectiveness [9]. These alternative electron traps often lead to complications from acid-catalyzed dimerization pathways, resulting in different product distributions and reduced selectivity.
The superior performance of methyl viologen as an electron trap can be attributed to its appropriate redox potential and its ability to accept electrons without promoting competing acid-catalyzed reactions. This selectivity makes methyl viologen the preferred choice for studies of pure cation radical-mediated dimerization processes.
Flammable;Irritant